Cas no 2034282-28-3 (N-(4-bromo-3-methylphenyl)-6-methoxypyrimidine-4-carboxamide)

N-(4-bromo-3-methylphenyl)-6-methoxypyrimidine-4-carboxamide is a brominated pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a methoxypyrimidine core linked to a substituted phenyl ring via a carboxamide bridge, offering versatility in synthetic modifications. The bromine substituent enhances reactivity for further functionalization, while the methoxy group contributes to electronic modulation. This compound may serve as a key intermediate in the development of biologically active molecules, particularly in kinase inhibition or herbicide design. Its well-defined molecular architecture allows for precise structure-activity relationship studies. The crystalline nature of this compound facilitates purification and characterization, making it suitable for rigorous research applications.
N-(4-bromo-3-methylphenyl)-6-methoxypyrimidine-4-carboxamide structure
2034282-28-3 structure
Product Name:N-(4-bromo-3-methylphenyl)-6-methoxypyrimidine-4-carboxamide
CAS No:2034282-28-3
MF:C13H12BrN3O2
MW:322.15728187561
CID:5347756
Update Time:2025-06-11

N-(4-bromo-3-methylphenyl)-6-methoxypyrimidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-bromo-3-methylphenyl)-6-methoxypyrimidine-4-carboxamide
    • Inchi: 1S/C13H12BrN3O2/c1-8-5-9(3-4-10(8)14)17-13(18)11-6-12(19-2)16-7-15-11/h3-7H,1-2H3,(H,17,18)
    • InChI Key: QFEDGQWOEMJOTM-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C=C1C)NC(C1C=C(N=CN=1)OC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 316
  • Topological Polar Surface Area: 64.099
  • XLogP3: 2.7

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Additional information on N-(4-bromo-3-methylphenyl)-6-methoxypyrimidine-4-carboxamide

Professional Introduction to N-(4-bromo-3-methylphenyl)-6-methoxypyrimidine-4-carboxamide (CAS No. 2034282-28-3)

N-(4-bromo-3-methylphenyl)-6-methoxypyrimidine-4-carboxamide, with the CAS number 2034282-28-3, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the class of pyrimidine derivatives, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a bromo and a methyl substituent on the phenyl ring, as well as the methoxy and carboxamide functional groups on the pyrimidine core, contribute to its unique chemical properties and reactivity.

The synthesis of N-(4-bromo-3-methylphenyl)-6-methoxypyrimidine-4-carboxamide involves a series of well-established organic reactions, including condensation, bromination, and methylation. These synthetic steps are critical in ensuring the formation of the desired product with high yield and purity. The compound's structure makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.

Recent research has highlighted the importance of pyrimidine derivatives in medicinal chemistry. Studies have demonstrated that these compounds exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects. The specific arrangement of functional groups in N-(4-bromo-3-methylphenyl)-6-methoxypyrimidine-4-carboxamide is believed to contribute to its potent activity against certain enzymes and receptors involved in disease pathways.

In particular, the bromo substituent on the phenyl ring has been shown to enhance binding affinity to biological targets. This is due to the ability of bromine to form strong interactions with aromatic systems and polar molecules. Additionally, the methoxy group provides a site for further functionalization, allowing for the creation of more complex derivatives with tailored properties. The carboxamide moiety at the 4-position of the pyrimidine ring adds another layer of reactivity, enabling various post-synthetic modifications.

The compound's potential applications have been explored in several areas of pharmaceutical research. For instance, it has been investigated as a lead compound for developing inhibitors targeting protein kinases, which are overexpressed in many cancers. By modulating kinase activity, these inhibitors can disrupt signaling pathways that contribute to tumor growth and progression. Preclinical studies have shown promising results in cell-based assays, indicating that derivatives of N-(4-bromo-3-methylphenyl)-6-methoxypyrimidine-4-carboxamide may have therapeutic value.

Another area where this compound shows promise is in antiviral research. Pyrimidine derivatives have been widely used in antiviral drugs due to their ability to mimic natural nucleosides and interfere with viral replication. The structural features of N-(4-bromo-3-methylphenyl)-6-methoxypyrimidine-4-carboxamide make it a candidate for developing new antiviral agents that can combat emerging viral threats.

The synthesis and characterization of N-(4-bromo-3-methylphenyl)-6-methoxypyrimidine-4-carboxamide have also contributed to advancements in synthetic methodologies. Researchers have developed novel synthetic routes that improve efficiency and reduce environmental impact. These methods often involve greener solvents and catalytic processes, aligning with global efforts to promote sustainable chemistry.

Future research directions for this compound include exploring its pharmacokinetic properties and potential side effects. Understanding how the body processes N-(4-bromo-3-methylphenyl)-6-methoxypyrimidine-4-carboxamide is crucial for optimizing its therapeutic use. Additionally, computational studies using molecular modeling techniques can help predict how this compound interacts with biological targets at an atomic level.

The development of new drug candidates is an iterative process that relies on interdisciplinary collaboration between chemists, biologists, and pharmacologists. N-(4-bromo-3-methylphenyl)-6-methoxypyrimidine-4-carboxamide serves as a valuable building block in this process, offering opportunities for innovation and discovery. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.

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